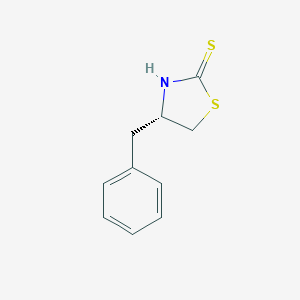
2,3-Difluoro-6-metoxibenzaldehído
Descripción general
Descripción
2,3-Difluoro-6-methoxybenzaldehyde (DFMO) is a synthetic chemical compound that is used in a variety of scientific research applications. It is a colorless liquid with a faint odor, and is soluble in both water and ethanol. DFMO is an important chemical in the study of organic chemistry and has been used in various scientific fields, such as pharmacology, biochemistry, and biotechnology.
Aplicaciones Científicas De Investigación
Farmacología
En farmacología, 2,3-Difluoro-6-metoxibenzaldehído se utiliza como un intermedio en la síntesis de varias moléculas farmacológicamente activas. Su presencia en la estructura molecular puede influir en la afinidad de unión y la eficacia de los candidatos a fármacos .
Síntesis Orgánica
Este compuesto sirve como un bloque de construcción versátil en la síntesis orgánica. Puede sufrir diversas reacciones químicas, incluyendo adición nucleofílica y condensación, para formar moléculas orgánicas complejas. Sus grupos difluoro y metoxi son particularmente útiles en transformaciones sintéticas selectivas .
Ciencia de Materiales
En la ciencia de materiales, This compound se explora por su posible uso en la creación de nuevos materiales. Sus propiedades químicas únicas pueden contribuir al desarrollo de polímeros y revestimientos avanzados con características específicas como una mayor durabilidad o resistencia química .
Química Analítica
El compuesto encuentra aplicaciones en la química analítica como un estándar o reactivo. Se puede utilizar para calibrar instrumentos o como un reactivo en el desarrollo de nuevos métodos analíticos, ayudando en la detección y cuantificación de diversas sustancias .
Ciencia Ambiental
This compound: se estudia por su impacto ambiental y degradación. Los investigadores investigan su comportamiento en diferentes condiciones ambientales para comprender su estabilidad y potencial como una alternativa ecológica a productos químicos más dañinos .
Investigación Biotecnológica
En biotecnología, este químico se utiliza en la investigación de proteómica y genómica. Puede estar involucrado en la preparación de muestras o como parte de la síntesis de sondas y marcadores utilizados en varios ensayos y experimentos biológicos .
Estudios Agroquímicos
El papel del compuesto en los estudios agroquímicos incluye su uso como intermedio en la síntesis de pesticidas y herbicidas. Sus propiedades estructurales se pueden aprovechar para mejorar la actividad y selectividad de los agroquímicos .
Industria Alimentaria
Aunque no está comúnmente asociado con la industria alimentaria, This compound podría investigarse por su posible uso en materiales de envasado de alimentos o como precursor en la síntesis de agentes aromatizantes, sujeto a evaluaciones de seguridad y aprobaciones regulatorias .
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray .
Propiedades
IUPAC Name |
2,3-difluoro-6-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOJAYHBKACKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378886 | |
| Record name | 2,3-Difluoro-6-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187543-87-9 | |
| Record name | 2,3-Difluoro-6-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Difluoro-o-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)








